BenchChemオンラインストアへようこそ!

2-(Oxolan-3-yloxy)pyrimidine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 2-(oxolan-3-yloxy)pyrimidine is a critical ether-linked building block for kinase inhibitor programs, specifically validated by LRRK2 inhibitor optimization studies. The 2-position oxolan-3-yloxy motif deliberately lowers logP and introduces a strategic hydrogen bond acceptor, enabling rational modulation of P-gp/BCRP efflux and species-dependent PK. Its unique substitution pattern provides a novel vector for library diversification beyond standard 4- or 5-substituted pyrimidines. Procure this compound to design out efflux liabilities or probe solvent-exposed hinge regions in ATP-competitive enzymes.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 2196214-65-8
Cat. No. B2889297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-3-yloxy)pyrimidine
CAS2196214-65-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1COCC1OC2=NC=CC=N2
InChIInChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-7-2-5-11-6-7/h1,3-4,7H,2,5-6H2
InChIKeyLBDAHNOIXNUOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxolan-3-yloxy)pyrimidine CAS 2196214-65-8: Core Pyrimidine Building Block with Tetrahydrofuran Ether for Research Procurement


2-(Oxolan-3-yloxy)pyrimidine (CAS 2196214-65-8) is a heterocyclic building block featuring a pyrimidine core linked via an ether bond to an oxolane (tetrahydrofuran) moiety [1]. This structural motif, with a molecular weight of 166.18 g/mol and formula C8H10N2O2 , belongs to a class of pyrimidine derivatives where the oxolane-3-yloxy group serves as a key substituent influencing physicochemical properties and target binding [2].

Why Generic Pyrimidine Substitution Fails: Procurement Rationale for 2-(Oxolan-3-yloxy)pyrimidine


Substituting 2-(oxolan-3-yloxy)pyrimidine with a structurally similar analog (e.g., 2-(oxolan-3-yl)pyrimidine, 4-(oxolan-3-yloxy)pyrimidine, or other ether-linked pyrimidines) is not scientifically sound due to the distinct impact of the ether linkage and substitution pattern on physicochemical properties and target interactions. The oxolan-3-yloxy ether group specifically modulates lipophilicity and solubility [1] and introduces a key hydrogen bond acceptor that alters binding geometry and metabolic stability compared to non-ether or differently linked analogs [2]. The precise position (2- vs. 4-substitution) and linkage type (ether vs. direct carbon bond) critically influence kinase inhibition profiles and ADME properties, as demonstrated by oxolan-3-yl derivatives in LRRK2 inhibitor optimization where subtle structural changes led to significant differences in P-gp/BCRP-mediated efflux and species-dependent PK profiles [3].

Quantitative Evidence Guide: Differentiated Performance Data for 2-(Oxolan-3-yloxy)pyrimidine Selection


Differentiation via Ether Linkage: Structural and Functional Impact of 2-(Oxolan-3-yloxy)pyrimidine

The target compound, 2-(oxolan-3-yloxy)pyrimidine, contains a critical ether linkage between the pyrimidine core and oxolane ring. This is in contrast to the analog 2-(oxolan-3-yl)pyrimidine, where the oxolane is directly bonded to the pyrimidine without an intervening oxygen [1]. This ether bond introduces an additional hydrogen bond acceptor and increases molecular flexibility, which directly impacts target binding kinetics and selectivity [2]. The resulting difference in rotational degrees of freedom and electron distribution translates to altered pharmacological profiles. For instance, oxolane-ether-containing compounds have been shown to optimize in vitro PK profiles compared to their non-ether counterparts, as observed in diastereomeric oxolan-3-yl derivatives which demonstrated favorable in vitro PK properties but also revealed a propensity for P-gp/BCRP-mediated efflux and species-specific in vivo PK disconnects, a phenomenon directly linked to the structural features introduced by the oxolane ether [3].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regioisomeric Specificity: Differentiating 2-(Oxolan-3-yloxy)pyrimidine from 4-Substituted Analogs

The substitution position on the pyrimidine ring critically dictates biological activity. The target compound is a 2-substituted pyrimidine, whereas many commercially available analogs, such as 4-(oxolan-3-yloxy)pyrimidin-5-amine (CAS 1539981-35-5), feature substitution at the 4-position [1]. This regioisomeric difference leads to distinct electronic distribution and steric orientation of the oxolane group relative to the pyrimidine nitrogens. The 2-position is ortho to both ring nitrogens, potentially enabling unique metal chelation or hydrogen-bonding networks not possible with 4-substituted analogs. While the target compound's specific binding data is not publicly available, the class-level principle is well-established: for example, 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine, which incorporates the same oxolan-3-yloxy group, demonstrated IC₅₀ values below 1 µM against Jurkat T-cell lymphoma cells while sparing normal peripheral blood mononuclear cells, showcasing a therapeutic window dependent on this precise substitution pattern [2].

Medicinal Chemistry Isomerism Receptor Binding

Physicochemical Property Differentiation: Impact of Oxolane Ether on Lipophilicity and Solubility

The introduction of an oxolane ether group significantly modulates key drug-likeness parameters. In contrast to a direct-linked oxolane analog like 2-(oxolan-3-yl)pyrimidine, the ether oxygen in the target compound increases hydrogen bond acceptor count and lowers calculated lipophilicity [1]. For the structurally related 4-(oxolan-3-yloxy)pyrimidin-5-amine, the oxolane ether contributes to a balanced XLogP3 value of -0.1, indicating a shift towards higher aqueous solubility compared to more lipophilic, non-ether or carbon-linked pyrimidines [2]. This favorable physicochemical profile is a key design feature for improving oral bioavailability and reducing non-specific protein binding [3].

ADME Drug-likeness Physicochemical Properties

Recommended Application Scenarios for 2-(Oxolan-3-yloxy)pyrimidine in R&D and Procurement


Medicinal Chemistry: Kinase Inhibitor Fragment and Scaffold Optimization

This compound is an optimal fragment or building block for medicinal chemistry programs focused on kinase inhibitors or other ATP-competitive enzymes [1]. The 2-position ether-linked oxolane serves as a versatile moiety for probing solvent-exposed regions of the active site or for modulating hinge-binding interactions [2]. The structure is directly informed by LRRK2 inhibitor optimization studies, where oxolan-3-yl derivatives were synthesized to improve in vitro PK profiles, demonstrating that this specific motif is a validated handle for optimizing drug-like properties .

ADME Property Tuning: A Tool for Modulating Lipophilicity and Efflux

Researchers should utilize 2-(oxolan-3-yloxy)pyrimidine to deliberately lower compound lipophilicity (as suggested by its ether-linked structure) and to investigate the impact on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)-mediated efflux [1]. The oxolane-3-yl group, as part of diastereomeric derivatives, was shown to have a propensity for efflux in mouse models, making this compound a valuable tool for studying transporter interactions and for designing out efflux liabilities in a rational manner [2].

Organic Synthesis: A Regioisomerically Pure Building Block for Pyrimidine Libraries

2-(Oxolan-3-yloxy)pyrimidine is an essential procurement item for building diverse and regioisomerically pure pyrimidine-based compound libraries [1]. Its distinct 2-substitution pattern, as opposed to the more common 4- or 5-substituted pyrimidines, provides a unique vector for derivatization, expanding the accessible chemical space beyond standard scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Oxolan-3-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.